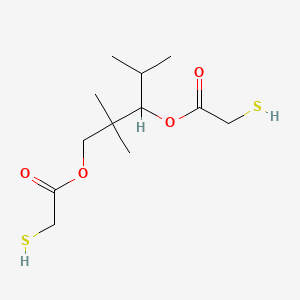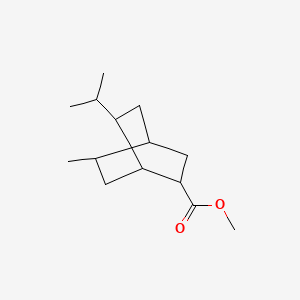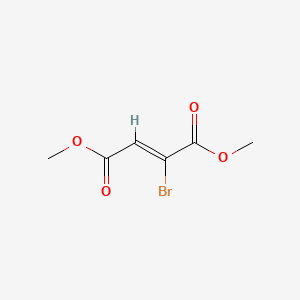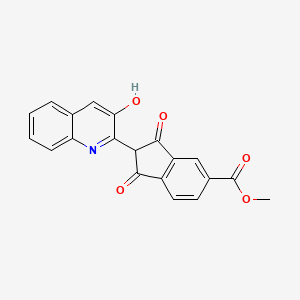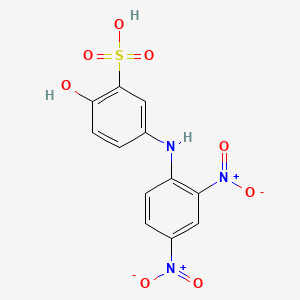
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is a complex organic compound characterized by the presence of a dinitrophenyl group, an amino group, a hydroxyl group, and a sulfonic acid group. This compound is known for its applications in various fields, including analytical chemistry and biochemistry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid typically involves the reaction of 2,4-dinitrochlorobenzene with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting intermediate is then subjected to further reactions to introduce the hydroxyl and sulfonic acid groups.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro groups can be reduced to amino groups under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding diamines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target. The presence of the dinitrophenyl group allows it to form stable complexes with proteins, thereby modulating their activity. The sulfonic acid group enhances its solubility in aqueous environments, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one: Investigated for its antiviral properties.
2,4-Dinitrophenol: Used as a metabolic stimulant and in biochemical studies.
Uniqueness
5-((2,4-Dinitrophenyl)amino)-2-hydroxybenzenesulphonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring specific interactions with biological molecules and in environments where solubility is a critical factor.
Properties
CAS No. |
71607-42-6 |
|---|---|
Molecular Formula |
C12H9N3O8S |
Molecular Weight |
355.28 g/mol |
IUPAC Name |
5-(2,4-dinitroanilino)-2-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C12H9N3O8S/c16-11-4-1-7(5-12(11)24(21,22)23)13-9-3-2-8(14(17)18)6-10(9)15(19)20/h1-6,13,16H,(H,21,22,23) |
InChI Key |
CQTYKXPSTQLSOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





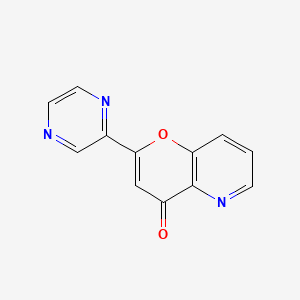
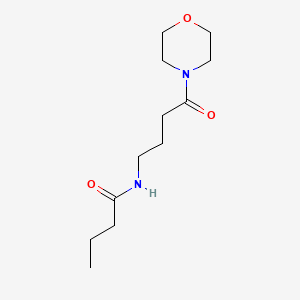
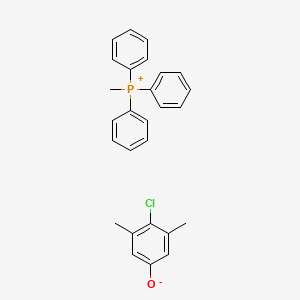
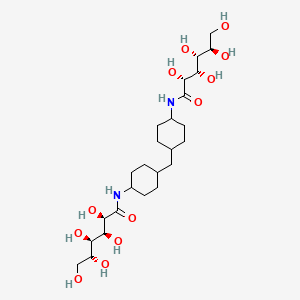
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


